molecular formula C21H24N6O2 B2844148 N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1396843-28-9

N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2844148
CAS RN: 1396843-28-9
M. Wt: 392.463
InChI Key: BLRBWLNKNRPAIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of a similar compound was described in a study . The compound was synthesized by reacting two other compounds under basic conditions, followed by the removal of the tert-butoxycarbonyl group and reductive amination .

Scientific Research Applications

Molecular Interaction and Binding Affinity

Compounds structurally related to N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxamide have been studied for their molecular interactions, particularly with cannabinoid receptors. For example, studies have shown that certain pyrazole derivatives exhibit potent and selective antagonist activities for the CB1 cannabinoid receptor, demonstrating the importance of specific molecular configurations for receptor binding and activity (Shim et al., 2002). This suggests that the specific structural features of such compounds can significantly influence their interaction with biological targets, potentially leading to applications in understanding receptor mechanisms or developing therapeutic agents.

Pharmacological Characterization and Potential Applications

Further research into pyrazole and pyridine derivatives has explored their pharmacological properties, such as binding affinity and selectivity towards different receptors. The discovery and characterization of compounds with specific receptor affinities highlight the potential for these molecules to serve as models for new therapeutic agents targeting neurological and psychological disorders. For instance, the development of G protein-biased dopaminergic ligands based on the pyrazolo[1,5-a]pyridine structure indicates the possibility of designing novel therapeutics with tailored effects on dopamine D2 receptors (Möller et al., 2017).

Synthesis and Characterization for Imaging Applications

The synthesis and in vitro evaluation of methoxy- and fluorine-substituted analogs of cannabinoid receptor antagonists demonstrate the ongoing efforts to develop tracers for medical imaging, such as positron emission tomography (PET) ligands. These efforts aim to enhance our understanding of receptor distribution and function in the brain, contributing to the diagnosis and study of various neurological conditions (Tobiishi et al., 2007).

properties

IUPAC Name

N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-26-18(9-12-22-26)21(28)23-15-10-13-27(14-11-15)20-8-7-17(24-25-20)16-5-3-4-6-19(16)29-2/h3-9,12,15H,10-11,13-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRBWLNKNRPAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.